molecular formula C18H13BrO3 B3043062 7-Allyloxy-3(3'-bromophenyl)coumarin CAS No. 720674-08-8

7-Allyloxy-3(3'-bromophenyl)coumarin

Cat. No.: B3043062
CAS No.: 720674-08-8
M. Wt: 357.2 g/mol
InChI Key: FPYMYNTXZBOIOG-UHFFFAOYSA-N
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Description

7-Allyloxy-3(3’-bromophenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 7-Allyloxy-3(3’-bromophenyl)coumarin includes a coumarin core with an allyloxy group at the 7-position and a bromophenyl group at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyloxy-3(3’-bromophenyl)coumarin typically involves the following steps:

Industrial Production Methods

Industrial production methods for 7-Allyloxy-3(3’-bromophenyl)coumarin may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Allyloxy-3(3’-bromophenyl)coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Cross-Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Miyaura Borylation: Palladium catalysts, bis(pinacolato)diboron, and bases.

    Buchwald-Hartwig Amination: Palladium catalysts, amines, and bases.

Major Products

The major products formed from these reactions depend on the specific substituents introduced at the 3-position of the phenyl ring. For example, Suzuki cross-coupling can introduce various aryl groups, while Buchwald-Hartwig amination can introduce different amine groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Allyloxy-3(3’-bromophenyl)coumarin involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrases, which play a role in various physiological processes . The compound’s unique structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Allyloxy-3(3’-bromophenyl)coumarin is unique due to the presence of both an allyloxy group at the 7-position and a bromophenyl group at the 3-position. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other coumarin derivatives.

Properties

IUPAC Name

3-(3-bromophenyl)-7-prop-2-enoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c1-2-8-21-15-7-6-13-10-16(18(20)22-17(13)11-15)12-4-3-5-14(19)9-12/h2-7,9-11H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYMYNTXZBOIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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